molecular formula C24H28N2O3 B5477002 1-(1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one

1-(1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one

Cat. No.: B5477002
M. Wt: 392.5 g/mol
InChI Key: HCQQWJQJMUZYFD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran, a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various techniques. The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, an oxidative contraction ring rearrangement can be used to construct a complex benzofuran derivative . Another reaction involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the molecular weight of benzofuran is 120.1485 .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse. For example, prucalopride, a dihydrobenzofurancarboxamide derivative, selectively stimulates 5-HT4 receptors, presenting enterokinetic properties .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives depend on various factors. For instance, prucalopride was developed with high selectivity to prevent the cardiac adverse reactions observed due to non-target effects of precedent therapies .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Furthermore, some substituted benzofurans have shown significant anticancer activities .

Properties

IUPAC Name

1-[1-[6-(2,3-dihydro-1-benzofuran-7-yl)pyridine-3-carbonyl]piperidin-3-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16(2)13-22(27)19-6-4-11-26(15-19)24(28)18-8-9-21(25-14-18)20-7-3-5-17-10-12-29-23(17)20/h3,5,7-9,14,16,19H,4,6,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQQWJQJMUZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC4=C3OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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